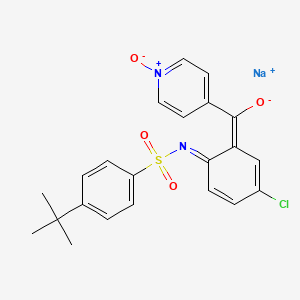
Vercirnon (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vercirnon (sodium) is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of inflammatory bowel disease . It is a small molecule drug designed to control the inappropriate immune system response by blocking the activity of the C-C chemokine receptor type 9 (CCR9) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vercirnon (sodium) is synthesized through a series of chemical reactions involving the coupling of specific chemical intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Vercirnon (sodium) involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product . Quality control measures are implemented to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Vercirnon (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of Vercirnon (sodium).
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of Vercirnon (sodium) with modified chemical structures and potentially altered biological activities .
Scientific Research Applications
Vercirnon (sodium) has several scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its effects on immune cell trafficking and inflammation.
Medicine: Developed as a therapeutic agent for the treatment of Crohn’s disease and ulcerative colitis.
Mechanism of Action
Vercirnon (sodium) exerts its effects by blocking the activity of the C-C chemokine receptor type 9 (CCR9). This receptor is highly specific to T cells that migrate to the digestive tract. By inhibiting CCR9, Vercirnon (sodium) prevents the trafficking of T cells to the small and large intestine, thereby reducing inflammation associated with Crohn’s disease and ulcerative colitis . The compound binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: A CCR5 antagonist used for HIV infection.
Plerixafor: A CXCR4 antagonist used for stem-cell mobilization.
Uniqueness
Vercirnon (sodium) is unique in its high specificity for the CCR9 receptor, making it particularly effective in targeting immune cell trafficking to the gut. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential for inflammatory bowel disease .
Properties
Molecular Formula |
C22H20ClN2NaO4S |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
sodium;(E)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19+,24-20+; |
InChI Key |
NKNHYMXTVRJZBC-NPPRDZRMSA-M |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(\C3=CC=[N+](C=C3)[O-])/[O-])Cl.[Na+] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















